An In-Depth Technical Guide to 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic Acid (CAS 1239726-11-4)
An In-Depth Technical Guide to 1-(2-Fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic Acid (CAS 1239726-11-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the pyrazole derivative, 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid (CAS 1239726-11-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the chemical nature and potential utility of this compound.
Chemical Identity and Molecular Structure
IUPAC Name: 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid
CAS Number: 1239726-11-4
Molecular Formula: C₁₁H₉FN₂O₃
Molecular Weight: 236.20 g/mol
The molecular structure of 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid incorporates a central pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 1-position with a 2-fluorophenyl group, at the 5-position with a methoxy group, and at the 3-position with a carboxylic acid group. The presence and arrangement of these functional groups are key determinants of the molecule's physicochemical properties and its potential biological activity.
Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 180-200 °C | Carboxylic acids often exhibit relatively high melting points due to hydrogen bonding. The presence of the aromatic rings also contributes to crystal lattice stability. |
| Boiling Point | > 400 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition before boiling is likely. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents such as DMSO, DMF, and methanol. | The carboxylic acid group provides some water solubility, but the aromatic rings decrease it. Solubility is expected to be pH-dependent, increasing in basic solutions. |
| pKa | 3.5 - 4.5 | The carboxylic acid proton is the most acidic proton in the molecule. The electron-withdrawing nature of the pyrazole and fluorophenyl rings will likely lower the pKa compared to a simple aliphatic carboxylic acid. |
| LogP | 1.5 - 2.5 | The LogP value suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. |
Synthesis and Experimental Protocols
The synthesis of 1-aryl-5-methoxy-1H-pyrazole-3-carboxylic acids can be achieved through several established synthetic routes in heterocyclic chemistry. A plausible and commonly employed method involves the cyclization of a β-ketoester derivative with a substituted hydrazine.
General Synthetic Workflow
A generalized synthetic pathway is outlined below. This should be considered a template, and optimization of reaction conditions would be necessary for this specific target molecule.
Caption: A potential synthetic workflow for 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of the β-diketoester intermediate
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To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl oxalate (1.0 eq) dropwise at 0 °C.
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Stir the mixture for 30 minutes, then add 2-fluoroacetophenone (1.0 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the β-diketoester.
Step 2: Formation of the Enol Ether
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Dissolve the β-diketoester (1.0 eq) in a suitable solvent (e.g., acetone).
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Add a base (e.g., potassium carbonate, 1.5 eq) and a methylating agent such as dimethyl sulfate (1.2 eq).
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Reflux the mixture for 4-6 hours, monitoring by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate.
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Purify the crude product to obtain the enol ether.
Step 3: Cyclization to form the Pyrazole Ring
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Dissolve the enol ether (1.0 eq) in a suitable solvent (e.g., ethanol).
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Add hydrazine hydrate (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).
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Reflux the mixture for 6-8 hours, monitoring by TLC.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography to obtain the ethyl ester of the target pyrazole.
Step 4: Hydrolysis to the Carboxylic Acid
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Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water.
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Add an excess of a base (e.g., sodium hydroxide, 2-3 eq).
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Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid.
Potential Applications and Biological Activity
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[1][2] These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2]
The specific combination of a fluorophenyl group, a methoxy group, and a carboxylic acid on the pyrazole ring in CAS 1239726-11-4 suggests several potential areas of therapeutic interest:
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Anti-inflammatory and Analgesic Activity: Many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The structural features of this molecule are consistent with those of other known COX inhibitors.
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Anticancer Activity: The pyrazole nucleus is present in several anticancer agents. The fluorophenyl moiety can enhance binding to target proteins and improve pharmacokinetic properties.
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Antimicrobial and Antifungal Activity: Pyrazole derivatives have been shown to possess broad-spectrum antimicrobial and antifungal activities.[3]
The carboxylic acid group can act as a key interaction point with biological targets, forming hydrogen bonds or salt bridges. It also provides a handle for further chemical modification to create prodrugs or to modulate the pharmacokinetic profile.
Caption: Potential biological targets for 1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid.
Conclusion
1-(2-fluorophenyl)-5-methoxy-1H-pyrazole-3-carboxylic acid is a synthetic heterocyclic compound with potential for development as a therapeutic agent. While experimental data on its physicochemical properties are limited, its structural features suggest it possesses drug-like characteristics. The synthetic route to this compound is plausible using established chemical methodologies. The pyrazole core, combined with the specific substituents, indicates a strong potential for biological activity, particularly in the areas of inflammation, oncology, and infectious diseases. Further experimental investigation is warranted to fully elucidate the properties and therapeutic potential of this promising molecule.
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